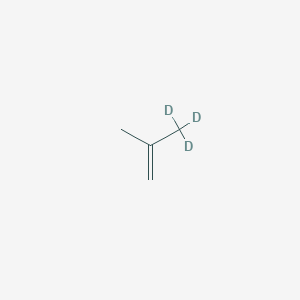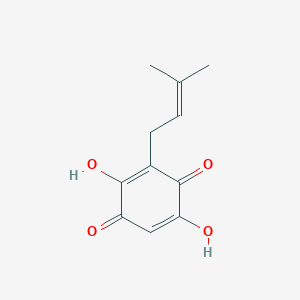
2,5-Dihydroxy-3-(3-methylbut-2-enyl)cyclohexa-2,5-diene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dihydroxy-3-(3-methylbut-2-enyl)cyclohexa-2,5-diene-1,4-dione, commonly known as Menadione, is a synthetic form of vitamin K. It is a yellow crystalline powder that is soluble in ethanol and insoluble in water. Menadione is used in the food industry as a colorant and as a vitamin supplement in animal feed. It is also used in the pharmaceutical industry for the treatment of vitamin K deficiency.
Mécanisme D'action
Menadione acts as a cofactor in the synthesis of clotting factors and bone proteins. It is converted to menaquinone-4 (MK-4) in the body, which is involved in the activation of osteocalcin, a protein that is essential for bone health. Menadione also has antioxidant properties and can protect cells from oxidative damage.
Effets Biochimiques Et Physiologiques
Menadione has been shown to have a wide range of physiological effects. It can stimulate the production of red blood cells, improve bone density, and reduce the risk of fractures. Menadione has also been shown to improve cognitive function and reduce the risk of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
Menadione has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized. Menadione is also relatively inexpensive compared to other vitamin K analogs. However, Menadione has some limitations. It can be toxic at high doses and can cause hemolytic anemia in some individuals.
Orientations Futures
There are several future directions for research on Menadione. One area of interest is the use of Menadione as a cancer therapy. Researchers are investigating the mechanisms by which Menadione induces apoptosis in cancer cells and how it can be used in combination with other drugs to improve cancer treatment outcomes. Another area of interest is the role of Menadione in bone health. Researchers are investigating the effects of Menadione on bone density and the potential use of Menadione as a treatment for osteoporosis. Finally, researchers are investigating the potential use of Menadione as a cognitive enhancer and its effects on brain function.
Méthodes De Synthèse
Menadione can be synthesized by the condensation of 2-methyl-1,4-naphthoquinone with acetone. The reaction is catalyzed by an acid and the product is purified by recrystallization.
Applications De Recherche Scientifique
Menadione has been extensively studied for its role in blood clotting and bone metabolism. It is also being investigated for its potential use in cancer therapy. Menadione has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer treatment.
Propriétés
Numéro CAS |
103425-30-5 |
|---|---|
Nom du produit |
2,5-Dihydroxy-3-(3-methylbut-2-enyl)cyclohexa-2,5-diene-1,4-dione |
Formule moléculaire |
C11H12O4 |
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
2,5-dihydroxy-3-(3-methylbut-2-enyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C11H12O4/c1-6(2)3-4-7-10(14)8(12)5-9(13)11(7)15/h3,5,12,15H,4H2,1-2H3 |
Clé InChI |
LNPOBZXHXCFWNX-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C(C(=O)C=C(C1=O)O)O)C |
SMILES canonique |
CC(=CCC1=C(C(=O)C=C(C1=O)O)O)C |
Synonymes |
2,5-Cyclohexadiene-1,4-dione,2,5-dihydroxy-3-(3-methyl-2-butenyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B12906.png)
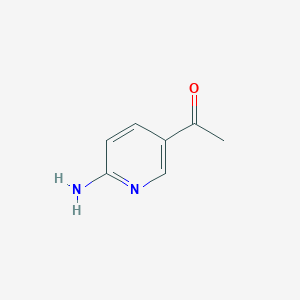
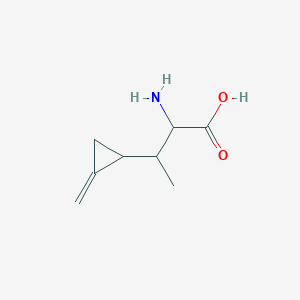
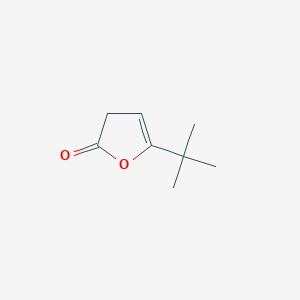
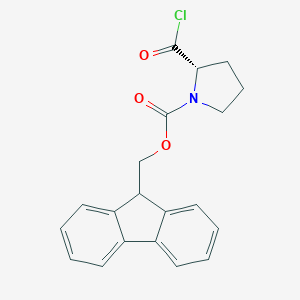
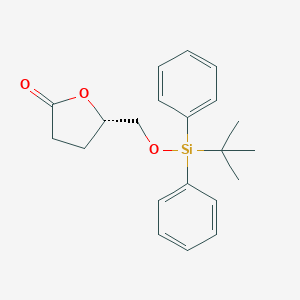
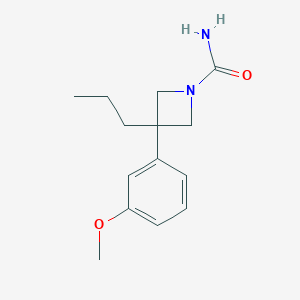
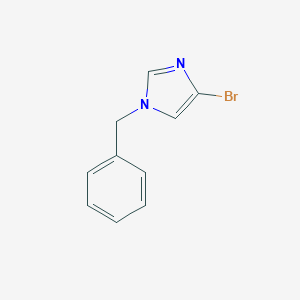
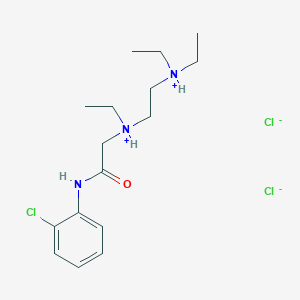
![Disodium;[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12924.png)
![2-{4-[Ethyl(2-hydroxyethyl)amino]-2-nitroanilino}ethan-1-ol](/img/structure/B12925.png)
![N-[3-(dimethylamino)propyl]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B12928.png)
